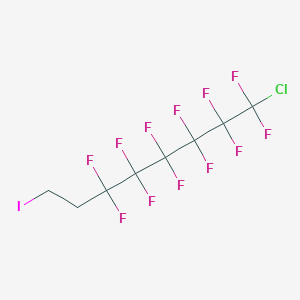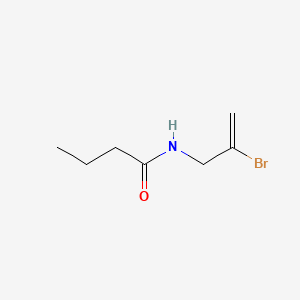
Butyramide, N-(2-bromoallyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyramide, N-(2-bromoallyl)-: is a chemical compound that belongs to the class of organic compounds known as fatty amides. These are carboxylic acid amide derivatives of fatty acids, formed from a fatty acid and an amine. The compound has the molecular formula C7H12BrNO and a molecular weight of 206.08 g/mol . It is a white solid that is freely soluble in water and ethanol, but slightly soluble in diethyl ether .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Catalytic Hydration of Butyronitrile: This method involves the catalytic hydration of butyronitrile to produce butyramide.
Reaction of Butyryl Chloride with Ammonium Salts: This method involves the reaction of butyryl chloride with ammonium salts to produce butyramide.
Reduction of Butyraldoxime: This method involves the reduction of butyraldoxime to produce butyramide.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Butyramide, N-(2-bromoallyl)- can undergo oxidation reactions.
Reduction: The compound can also undergo reduction reactions.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium hydroxide.
Major Products Formed:
Oxidation: Oxidation of butyramide, N-(2-bromoallyl)- can lead to the formation of carboxylic acids.
Reduction: Reduction can produce primary amines.
Substitution: Substitution reactions can yield various substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Butyramide, N-(2-bromoallyl)- is used in the synthesis of various organic compounds, including therapeutic drugs and bioactive organotin compounds .
Biology:
Medicine:
- It has applications in the synthesis of hydroxamic acids, which are used for therapeutic management as analgesic, anticonvulsant, cardiovascular (antihypertensive and diuretic), psychotropic (antidepressant and neuroleptic), and anti-inflammatory agents .
Industry:
Wirkmechanismus
The mechanism by which butyramide, N-(2-bromoallyl)- exerts its effects involves its interaction with various molecular targets and pathways. For instance, butyrate, a related compound, acts as a key modulator for defense against viral infections through the modulation of several immune and non-immune mechanisms . Butyrate is also able to exert a potent anti-inflammatory action in the gastrointestinal tract .
Vergleich Mit ähnlichen Verbindungen
Butyramide: The parent compound, butyramide, has similar properties but lacks the bromoallyl group.
Isobutyramide: Another similar compound, isobutyramide, has a different structural arrangement but shares some chemical properties.
Uniqueness:
- The presence of the bromoallyl group in butyramide, N-(2-bromoallyl)- makes it unique compared to its parent compound and other similar compounds. This structural feature imparts distinct chemical reactivity and potential applications in various fields.
Eigenschaften
CAS-Nummer |
100700-19-4 |
|---|---|
Molekularformel |
C7H12BrNO |
Molekulargewicht |
206.08 g/mol |
IUPAC-Name |
N-(2-bromoprop-2-enyl)butanamide |
InChI |
InChI=1S/C7H12BrNO/c1-3-4-7(10)9-5-6(2)8/h2-5H2,1H3,(H,9,10) |
InChI-Schlüssel |
JWWPHLSIHMJIIT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NCC(=C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


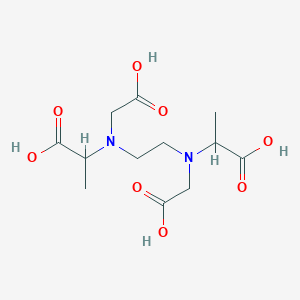
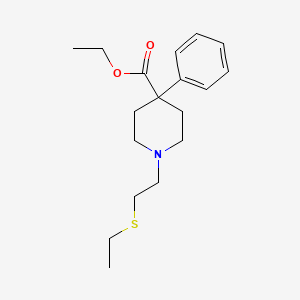

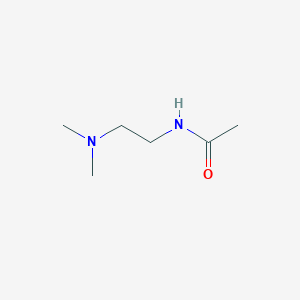
![1-[(2R,4S,5R)-4-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13740385.png)
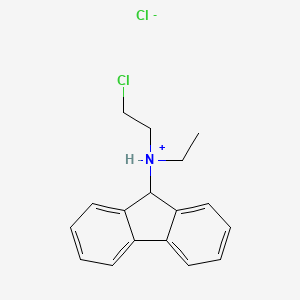
![10-[2-(Diethylamino)ethyl]acridin-9(10H)-one--hydrogen chloride (1/1)](/img/structure/B13740397.png)
![1H-Pyrrolo[2,3-B]pyridin-5-amine, 2-methyl-1-[tris(1-methylethyl)silyl]-](/img/structure/B13740406.png)


![2-[[5-[3-(4-Butoxyphenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B13740422.png)
![Dibenz[a,h]anthracene-7,14-dione](/img/structure/B13740427.png)
